1-{4-[(4-acetyl-1,4-diazepan-1-yl)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol -

1-{4-[(4-acetyl-1,4-diazepan-1-yl)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol

Catalog Number: EVT-6243497
CAS Number:
Molecular Formula: C22H37N3O4
Molecular Weight: 407.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The provided chemical structure appears to belong to a class of compounds that are structurally similar to beta-adrenergic antagonists, often used for their cardiovascular effects. [] Many of the papers provided describe research on related compounds, such as dihydropyridines, which are commonly used as calcium channel blockers for treating hypertension. [, , , , , , ] Others focus on compounds with potential applications as anti-inflammatory agents, [] antimicrobial agents, [, ] and kinase inhibitors. [, , ]

Synthesis Analysis

Several of the papers detail synthetic methods for various heterocyclic compounds, including dihydropyridines, pyrimidines, and triazoles. [, , , , , , , , , ] These methods typically involve multi-step reactions utilizing various reagents and catalysts. Specific details regarding reaction conditions, yields, and purification techniques are described in the respective papers.

Molecular Structure Analysis

The provided papers describe various chemical reactions involving heterocyclic compounds, including condensation reactions, cyclization reactions, nucleophilic substitutions, and additions. [, , , , , , , , , ] These reactions are used for building complex structures, modifying functional groups, and exploring structure-activity relationships.

Mechanism of Action

Several papers discuss the mechanism of action of compounds with similar structures to 1-{4-[(4-acetyl-1,4-diazepan-1-yl)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol. For example, dihydropyridine calcium channel blockers like Azelnidipine work by blocking calcium influx through L-type calcium channels, thereby reducing vascular smooth muscle contraction and lowering blood pressure. [, , , , , , ] Other mechanisms of action discussed include inhibition of specific enzymes like beta-secretase (BACE), [] 4-HPPD, [] and p38 MAP kinase. [, ]

Physical and Chemical Properties Analysis

Some papers provide data on the physical and chemical properties of synthesized compounds, such as melting point, solubility, and stability. [, , , ] These properties are important for understanding the compound's behavior in different environments and for formulating it into pharmaceutical products.

Applications
  • Cardiovascular diseases: Dihydropyridines are widely used as calcium channel blockers for treating hypertension. [, , , , , , ]
  • Inflammatory disorders: Some compounds in the papers show promising anti-inflammatory activity and could be explored for treating conditions like rheumatoid arthritis. [, , ]
  • Infectious diseases: Several compounds exhibit antimicrobial activity against various bacteria and fungi, suggesting potential for development as novel antimicrobials. [, ]
  • Neurological disorders: Some compounds are described as potential inhibitors of BACE, an enzyme involved in Alzheimer's disease, suggesting a possible therapeutic approach. []
  • Oncology: Some compounds target specific kinases involved in cancer cell growth and proliferation, suggesting potential for cancer therapy. [, ]

3-((6-(4-acryloyl-1,4-diazepan-1-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic acid

Compound Description: This compound, referred to as "N43" in the research paper, acts as an inhibitor of KDM5 histone H3 lysine 4 demethylases. It was designed to exploit a noncatalytic cysteine (Cys481 in KDM5A) near the active sites of these enzymes. This cysteine is absent in other histone demethylase families, making it a potential target for selective inhibition. N43 contains an acrylamide moiety that can form a covalent bond with Cys481, leading to irreversible inhibition. []

Relevance: N43 shares the 1,4-diazepane ring system with the target compound, 1-{4-[(4-acetyl-1,4-diazepan-1-yl)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol. Both compounds feature an acyl group attached to the nitrogen of the diazepane ring, although the specific acyl groups differ (acryloyl in N43 and acetyl in the target compound). []

Relevance: These compounds exhibit structural similarities to 1-{4-[(4-acetyl-1,4-diazepan-1-yl)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol in terms of their propanol side chain with a branched alkyl substituted secondary amine. Furthermore, both groups of compounds belong to the class of heterocyclic compounds containing nitrogen and oxygen atoms, although the specific heterocyclic systems are different (diazepane and pyrimidine in the target compound versus dihydropyridine and oxazoline in the related compounds). []

5-(2-((3-(1,4-diazepan-1-yl)phenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine

Compound Description: This compound, designated as compound "5" in the research, serves as a lead compound for designing macrocyclic CDK9 inhibitors. It exhibits inhibitory activity against both CDK2 and CDK9 kinases, adopting different conformations within their ATP binding sites. The analysis of its binding interactions provided a basis for designing macrocyclic inhibitors with improved selectivity for CDK9. []

Relevance: Compound "5" shares the 1,4-diazepane ring system with 1-{4-[(4-acetyl-1,4-diazepan-1-yl)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol. Both compounds feature a 1,4-diazepane ring directly linked to a phenyl ring. The research focused on modifying the substituents and introducing macrocyclic structures based on this shared scaffold to optimize selectivity for CDK9. []

3-(4-(1,4-diazepan-1-yl)-6-(((1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide

Compound Description: This compound, denoted as PS200981, was identified through high-throughput screening as a potent and selective inhibitor of p38α kinase. It exhibits an IC50 of 1 μM for p38α kinase inhibition and for inhibiting lipopolysaccharide-induced increases in tumor necrosis factor α levels in human monocytes. PS200981 displays selectivity for p38α and p38β isoforms over other kinases and effectively inhibits lipopolysaccharide-induced tumor necrosis factor α increases in mice when administered at 30 mg/kg. [, ]

Relevance: PS200981 shares the 1,4-diazepane ring system with 1-{4-[(4-acetyl-1,4-diazepan-1-yl)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol. Both compounds feature a 1,4-diazepane ring attached to a triazine ring system. Furthermore, both PS200981 and the target compound incorporate an amide functionality within their structures, indicating potential similarities in their binding interactions with target proteins. [, ]

Compound Description: This dihydropyridine derivative, specifically its (R)-enantiomer, and its pharmacologically acceptable salts have been investigated for their therapeutic potential in treating hypertension. [, ]

Relevance: This dihydropyridine derivative and 1-{4-[(4-acetyl-1,4-diazepan-1-yl)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol share a common structural motif: a nitrogen-containing heterocyclic ring connected to a propanol side chain substituted with a secondary amine. While the specific heterocyclic rings differ (dihydropyridine versus diazepane and pyrimidine), this shared motif suggests potential overlap in their pharmacological activities or mechanisms of action. [, ]

Properties

Product Name

1-{4-[(4-acetyl-1,4-diazepan-1-yl)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol

IUPAC Name

1-[4-[[4-[2-hydroxy-3-[methyl(propan-2-yl)amino]propoxy]-3-methoxyphenyl]methyl]-1,4-diazepan-1-yl]ethanone

Molecular Formula

C22H37N3O4

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C22H37N3O4/c1-17(2)23(4)15-20(27)16-29-21-8-7-19(13-22(21)28-5)14-24-9-6-10-25(12-11-24)18(3)26/h7-8,13,17,20,27H,6,9-12,14-16H2,1-5H3

InChI Key

LQJNYUTUNFROEM-UHFFFAOYSA-N

SMILES

CC(C)N(C)CC(COC1=C(C=C(C=C1)CN2CCCN(CC2)C(=O)C)OC)O

Canonical SMILES

CC(C)N(C)CC(COC1=C(C=C(C=C1)CN2CCCN(CC2)C(=O)C)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.